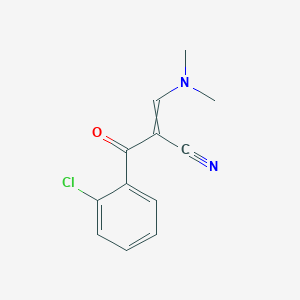
(Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent, is a versatile chemical compound widely used in organic synthesis. It is particularly known for its role in the Seyferth-Gilbert homologation reaction, where it facilitates the conversion of aldehydes into terminal alkynes. This compound is characterized by its high reactivity and ability to participate in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl (1-diazo-2-oxopropyl)phosphonate can be synthesized through the reaction of dimethyl phosphite with diazomethane. The reaction typically occurs under mild conditions and involves the formation of a diazo intermediate, which is subsequently converted into the desired product.
Industrial Production Methods: In industrial settings, the synthesis of dimethyl (1-diazo-2-oxopropyl)phosphonate often involves the use of safer and more scalable approaches. One such method includes the in situ generation of the Ohira-Bestmann reagent using a stable sulfonyl azide and potassium carbonate as the base. This method is advantageous due to its compatibility with a wide variety of functional groups and its ability to produce high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl (1-diazo-2-oxopropyl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various phosphonate derivatives.
Reduction: It can be reduced to yield phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphonate esters, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl (1-diazo-2-oxopropyl)phosphonate has extensive applications in scientific research across various domains:
Chemistry: It is used as a reagent in organic synthesis to produce a wide array of compounds, including alkynes and phosphonate derivatives.
Biology: It is employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Wirkmechanismus
The mechanism of action of dimethyl (1-diazo-2-oxopropyl)phosphonate involves its role as a nucleophile. It selectively targets electrophilic sites on other molecules, facilitating various chemical transformations. The compound’s high reactivity is attributed to the presence of the diazo group, which can undergo decomposition to form reactive intermediates that participate in subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Dimethyl (1-diazo-2-oxopropyl)phosphonate is unique compared to other similar compounds due to its high reactivity and versatility in organic synthesis. Similar compounds include:
Dimethyl (diazomethyl)phosphonate: Known for its use in the Seyferth-Gilbert homologation reaction.
Dimethyl (1-diazo-2-oxobutyl)phosphonate: Used in similar synthetic applications but with different reactivity profiles.
Dimethyl (1-diazo-2-oxopentyl)phosphonate: Another homolog with distinct chemical properties.
The uniqueness of dimethyl (1-diazo-2-oxopropyl)phosphonate lies in its ability to participate in a wide range of chemical reactions under mild conditions, making it a valuable reagent in both academic and industrial research .
Eigenschaften
IUPAC Name |
(Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHSJJGGWYIFCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C([N+]#N)P(=O)(OC)OC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\[N+]#N)/P(=O)(OC)OC)/[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-hydroxy-5-[(E)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide](/img/structure/B7853563.png)






![3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid](/img/structure/B7853604.png)
![2-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7853612.png)


![(4E)-2-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid; N-cyclohexylcyclohexanamine](/img/structure/B7853629.png)
![1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7853632.png)
![2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid;Boc-D-Propargylglycine](/img/structure/B7853662.png)
